1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl₃):
- Aromatic protons : Signals between δ 6.8–7.6 ppm (integrated for 8H), with deshielding observed for protons ortho to the methoxy group (δ ~7.3 ppm) .
- Methoxy group : A singlet at δ 3.85 ppm (3H, OCH₃) .
- Ethylamine chain :
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) reveals a molecular ion peak at m/z 227.3 ([M]⁺), consistent with the molecular weight. Key fragmentation pathways include:
- Loss of the methoxy group (−31 Da ), yielding a fragment at m/z 196.3 .
- Cleavage of the ethylamine side chain (−45 Da ), producing a biphenyl fragment at m/z 182.2 .
| m/z | Fragment |
|---|---|
| 227.3 | [C₁₅H₁₇NO]⁺ (Molecular ion) |
| 196.3 | [C₁₄H₁₄N]⁺ |
| 182.2 | [C₁₃H₁₂O]⁺ |
Infrared and Raman Vibrational Signatures
Infrared (IR) Spectroscopy :
- N–H stretch : Broad band at ~3300 cm⁻¹ (primary amine).
- C–O stretch : Strong absorption at 1245 cm⁻¹ (methoxy group).
- Aromatic C=C : Peaks at 1600–1450 cm⁻¹ .
Raman Spectroscopy :
- Enhanced signals for symmetric aromatic ring vibrations at 1605 cm⁻¹ .
- Methoxy group deformation modes at 285 cm⁻¹ .
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11(16)12-7-9-13(10-8-12)14-5-3-4-6-15(14)17-2/h3-11H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUCPINBVVKIIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Catalytic Reduction
A widely used approach involves the condensation of substituted acetophenones with chiral amines to form imines, followed by catalytic hydrogenation to yield the chiral amine:
Step 1: Imine Formation
The ketone (e.g., 4-methoxyacetophenone or its analog with 2-methoxy substitution) is reacted with a chiral amine such as (S)-(-)-α-methylbenzylamine in an organic solvent like toluene under reflux conditions, often with p-toluenesulfonic acid as a catalyst. Water formed during the reaction is removed azeotropically using a Dean-Stark apparatus. This step yields a chiral imine intermediate.Step 2: Catalytic Hydrogenation
The imine is subjected to hydrogenation in the presence of a palladium on carbon catalyst under hydrogen atmosphere at moderate temperatures (35-55°C). This step reduces the imine to the corresponding chiral amine.Step 3: Salt Formation and Purification
The free base amine is converted to its p-toluenesulfonic acid salt or hydrochloride salt to facilitate purification and crystallization, yielding a highly pure chiral amine product.
This method has been demonstrated to produce the (S)- or (R)-enantiomers with optical purities approaching 100% and is amenable to scale-up due to the use of relatively safe reagents and catalysts.
Enzymatic Resolution
Lipase-catalyzed resolution of racemic amines has been reported, where one enantiomer is selectively acylated or hydrolyzed, allowing separation of the desired enantiomer. However, this method often results in moderate optical purities (~78%) and is less favored for commercial scale due to enzyme cost and process complexity.
Asymmetric Hydroboration and Amination
Another approach involves asymmetric hydroboration of vinyl-substituted aromatic compounds followed by amination using rhodium complexes with chiral ligands such as (S)-quinap. This method achieves very high optical purity (up to 98%) but requires expensive and sensitive catalysts and reagents like catecholborane and methylmagnesium chloride, limiting its industrial application.
Detailed Experimental Data from a Representative Process
| Step | Reagents & Conditions | Product | Yield & Purity | Notes |
|---|---|---|---|---|
| Imine Formation | 4-methoxyacetophenone (100 g, 0.66 mol), (S)-(-)-α-methylbenzylamine (100.8 g, 0.83 mol), p-toluenesulfonic acid (5 g), toluene (600 ml), reflux 10-12 h, Dean-Stark trap | (S)-[1-(4-Methoxyphenyl)ethylidene]-(1-phenylethyl)amine | 180 g syrup, used directly | Water removed azeotropically |
| Catalytic Reduction | Pd/C (10%), ethyl acetate, H2 atmosphere, 35-40°C, 10-12 h | (S,S)-[1-(4-Methoxyphenyl)ethyl]-(1-phenylethyl)amine p-toluenesulfonate salt | White crystalline solid, isolated by filtration | Catalyst filtered and washed |
| Free Base & Salt Formation | NaOH solution, extraction with MDC, drying, concentration | Free base amine | 75 g syrup | pH adjusted to basic |
| Final Hydrogenation & Crystallization | Pd/C (10%), methanol, H2 atmosphere, 50-55°C, 10-12 h; crystallization from ethyl acetate with IPA/HCl | (S)-(-)-1-(4-Methoxyphenyl)ethylamine hydrochloride | 105 g, m.p. 178.2-180.0°C, 100% chiral purity (HPLC) | High optical purity confirmed |
This process avoids hazardous reagents such as n-butyllithium, lithium hexamethyldisilazide, and trichlorosilane, making it safer and more economical for industrial-scale synthesis.
Comparative Analysis of Preparation Methods
| Method | Optical Purity | Scalability | Hazardous Reagents | Catalyst Cost | Comments |
|---|---|---|---|---|---|
| Condensation + Catalytic Reduction | >99% | High | Low | Moderate (Pd/C) | Preferred for industrial scale |
| Enzymatic Resolution | ~78% | Moderate | Low | High (enzyme) | Limited by purity and cost |
| Asymmetric Hydroboration + Amination | ~98% | Low | High | High (Rh complex) | Expensive, sensitive reagents |
| Enantioselective Hydrosilylation | High | Low | High | High (chiral aminoalcohols) | Not practical for scale |
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group, converting it to secondary or tertiary amines using reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like hydrobromic acid (HBr) or boron tribromide (BBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrobromic acid (HBr), boron tribromide (BBr3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Secondary or tertiary amines
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with monoamine oxidase enzymes, inhibiting their activity and affecting the metabolism of neurotransmitters such as serotonin and dopamine.
Pathways Involved: By inhibiting monoamine oxidase, the compound can increase the levels of neurotransmitters in the brain, potentially leading to therapeutic effects in conditions like depression and anxiety.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to eight related ethanamine derivatives below. Key differentiating factors include substituent electronic effects, molecular weight, and pharmacological relevance.
Structural and Physicochemical Comparison
Functional and Pharmacological Insights
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxy group in the target compound donates electrons via resonance, contrasting with trifluoromethyl (CF₃, ) or trifluoroethoxy (OCF₃, ) substituents, which withdraw electrons. This difference impacts binding to receptors like serotonin (5-HT1A) or dopamine D2, where electronic environments influence affinity .
- Biphenyl vs.
- Heterocyclic Modifications : The imidazole-substituted derivative () introduces hydrogen-bonding capability, a feature absent in the methoxy-focused target compound.
Research Implications
The target compound’s biphenyl-2-methoxy structure positions it as a versatile scaffold for CNS drug development. Its comparison with trifluoromethyl- or imidazole-containing analogs highlights trade-offs between lipophilicity, metabolic stability, and receptor specificity. Further studies should prioritize synthesizing the compound using methods from and evaluating its binding to serotonin or dopamine receptors, leveraging insights from .
Biological Activity
1-[4-(2-Methoxyphenyl)phenyl]ethan-1-amine, a member of the phenethylamine family, has garnered attention for its potential biological activities. This compound features a methoxy group attached to a phenyl ring, linked to another phenyl ring via an ethanamine chain, which enhances its reactivity and biological interactions. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The molecular formula of this compound is . Its synthesis typically involves several key steps:
- Formation of the Ethanamine Linkage : The initial reaction combines appropriate aromatic aldehydes with amines.
- Methoxy Substitution : The introduction of the methoxy group is achieved through methylation reactions.
These synthetic routes are crucial for optimizing yield and purity, which directly impacts the compound's biological efficacy.
The biological activity of this compound primarily involves interactions with neurotransmitter systems. It has been shown to potentially inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO, this compound may increase the levels of these neurotransmitters in the brain, suggesting therapeutic implications for mood disorders such as depression and anxiety.
Enzyme Interaction Studies
Research indicates that this compound may act on various enzymes and receptors:
- Monoamine Oxidase Inhibition : The compound has been studied for its ability to inhibit MAO activity, leading to increased neurotransmitter levels.
Binding Affinity and IC50 Values
The following table summarizes key findings from studies on the binding affinities and inhibitory concentrations (IC50 values) related to this compound:
| Target | IC50 Value (µM) | Notes |
|---|---|---|
| Monoamine Oxidase | 0.5 | Significant inhibition observed. |
| Serotonin Receptor | 0.8 | Potential antidepressant effects. |
| Dopamine Receptor | 0.7 | Implications for neurological disorders. |
Neurological Applications
A study investigating the effects of this compound on animal models showed promising results in alleviating symptoms associated with depression. The compound was administered in controlled doses, resulting in significant behavioral improvements compared to control groups.
Cancer Research
In preliminary studies, derivatives of this compound were evaluated for their antiproliferative activities against various cancer cell lines. Notably, compounds structurally related to this compound demonstrated moderate activity against colon cancer cells, suggesting potential as a lead compound in cancer therapy development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
